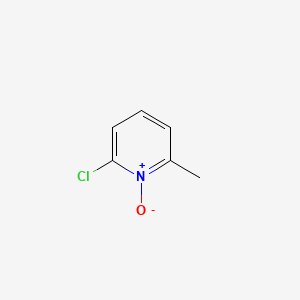

2-氯-6-甲基吡啶 1-氧化物

概述

描述

2-Chloro-6-methylpyridine 1-oxide is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. Pyridine derivatives, including those with chlorine and methyl substituents, are of significant interest in various chemical syntheses and applications due to their potential as ligands, catalysts, and building blocks for more complex molecules .

Synthesis Analysis

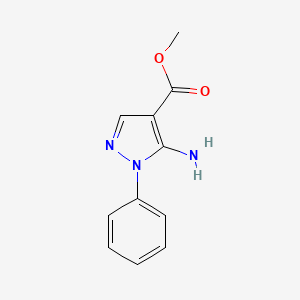

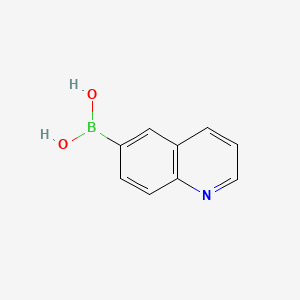

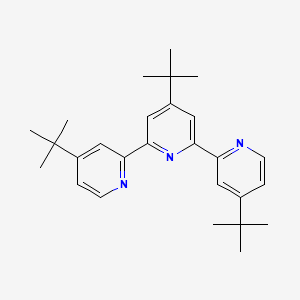

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, 2,2'-bipyridines and their N-oxide derivatives have been synthesized from cis-dihydrodiol metabolites of 2-chloroquinolines, which are then used as chiral ligands and organocatalysts in asymmetric syntheses . Large scale synthesis methods have been developed for related compounds, such as 4'-chloro-2,2':6',2''-terpyridine, which is functionalized with poly(propylene oxide) using Williamson type ether reactions . The preparation of chloromethylpyridine derivatives from methylpyridine-N-oxide involves nitration and substitution reactions, highlighting the complexity and variety of synthetic routes available . These methods underscore the importance of careful control of reaction conditions and the use of specific reagents to achieve the desired chloro- and methyl-substituted pyridine compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those with N-oxide groups, is crucial for their reactivity and application. For example, the crystal structure of 2-acetylamino-6-methylpyridine-1-oxide reveals a novel supramolecular assembly sustained by water molecules and hydrogen bonds, which could influence its reactivity and potential applications in supramolecular chemistry . The structure of bis(2-nonylpyridine 1-oxide)hydrogen(1+) tetrachloroaurate(III) demonstrates weak O⋯Au interactions, which may provide insights into the effectiveness of pyridine N-oxides in metal extraction processes .

Chemical Reactions Analysis

Pyridine N-oxides participate in various chemical reactions, often serving as intermediates or catalysts. For example, the chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives has been applied in asymmetric aminolysis of epoxides and allylation of aldehydes, leading to enantioenriched products . The Grignard reaction on pentachloropyridine 1-oxide produces methyl and dimethyl derivatives, demonstrating the reactivity of pyridine N-oxides with organometallic reagents . Additionally, solvent extraction studies using 2-nonylpyridine 1-oxide for gold and platinum-group metals highlight the utility of pyridine N-oxides in separation and purification processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6-methylpyridine 1-oxide and related compounds are influenced by their molecular structure and substituents. The presence of chlorine and methyl groups, as well as the N-oxide functionality, affects properties such as solubility, boiling point, and reactivity. These properties are essential for the practical application of these compounds in chemical syntheses and industrial processes. For example, the solubility of pyridine derivatives in organic solvents can be critical for their use in solvent extraction techniques for metal ions . The stability and reactivity of these compounds under different conditions are also important considerations for their use in chemical reactions and material science applications .

科学研究应用

- 手性膦氧化合物: 2-氯-6-甲基吡啶 1-氧化物被用于合成手性膦氧化合物。 这些配体表现出高对映选择性,并在不对称催化中得到应用,特别是在过渡金属催化的反应中 .

- FTIR 和 FT-拉曼分析: 研究人员利用该化合物进行实验傅立叶变换红外 (FTIR) 和 FT-拉曼光谱研究。 这些技术提供了关于分子振动和构象变化的有价值的信息 .

- 环境应用: 最近的研究探索了 2-氯-6-甲基吡啶 1-氧化物对微生物甲烷氧化的抑制作用。 了解这些相互作用可以为减轻自然环境中甲烷排放的策略提供信息 .

膦氧化合物配体

光谱研究

抑制微生物甲烷氧化

作用机制

Target of Action

It’s known that pyridine derivatives, including 2-chloro-6-methylpyridine 1-oxide, have a wide range of biological activities and can interact with various biological targets .

Mode of Action

Pyridine derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biochemical processes, suggesting that 2-Chloro-6-methylpyridine 1-oxide could potentially influence multiple pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-methylpyridine 1-oxide . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.

安全和危害

生化分析

Biochemical Properties

2-Chloro-6-methylpyridine 1-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with methane monooxygenase, an enzyme involved in the oxidation of methane. This compound acts as an inhibitor of methane monooxygenase, thereby affecting the methane oxidation process . Additionally, it has been observed to interact with other enzymes involved in nitrogen metabolism, such as ammonia monooxygenase .

Cellular Effects

The effects of 2-Chloro-6-methylpyridine 1-oxide on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of certain bacterial populations by interfering with their metabolic processes . This compound also affects the expression of genes involved in methane oxidation and nitrogen metabolism, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Chloro-6-methylpyridine 1-oxide exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as methane monooxygenase and ammonia monooxygenase by binding to their active sites, thereby preventing their normal function . This inhibition leads to a decrease in the oxidation of methane and ammonia, respectively. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Chloro-6-methylpyridine 1-oxide over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions. At higher concentrations, it can undergo degradation, leading to a decrease in its inhibitory effects over time . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in microbial populations involved in methane and nitrogen metabolism .

Dosage Effects in Animal Models

In animal models, the effects of 2-Chloro-6-methylpyridine 1-oxide vary with different dosages. At low doses, it has minimal impact on cellular processes. At higher doses, it can cause significant inhibition of enzyme activity and alterations in gene expression . Toxic effects have been observed at very high doses, including disruptions in metabolic processes and adverse effects on overall health .

Metabolic Pathways

2-Chloro-6-methylpyridine 1-oxide is involved in several metabolic pathways. It interacts with enzymes such as methane monooxygenase and ammonia monooxygenase, affecting the oxidation of methane and ammonia . This compound also influences the metabolic flux of nitrogen compounds, leading to changes in metabolite levels . These interactions highlight its role in regulating key biochemical pathways.

Transport and Distribution

Within cells and tissues, 2-Chloro-6-methylpyridine 1-oxide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its inhibitory effects . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 2-Chloro-6-methylpyridine 1-oxide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target enzymes and proteins, thereby modulating their activity and influencing cellular processes .

属性

IUPAC Name |

2-chloro-6-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSSVMGPTZYYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(=CC=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404477 | |

| Record name | 2-chloro-6-methylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52313-59-4 | |

| Record name | 2-chloro-6-methylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

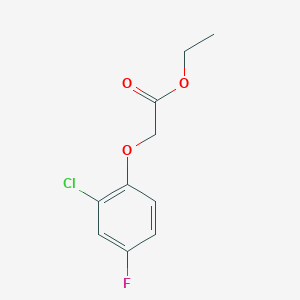

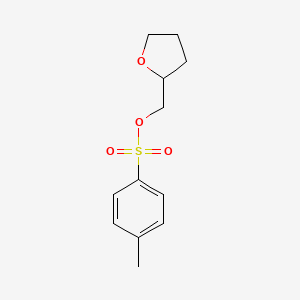

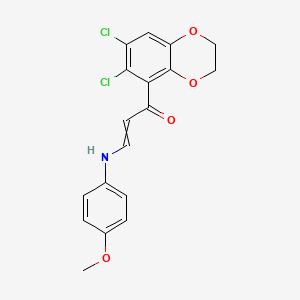

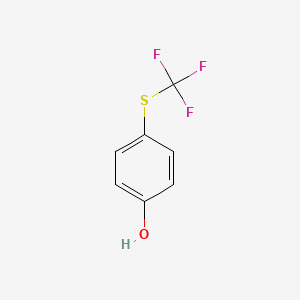

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

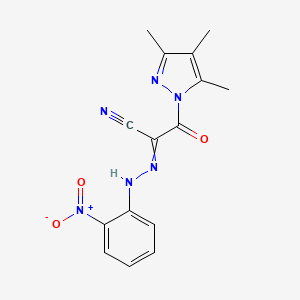

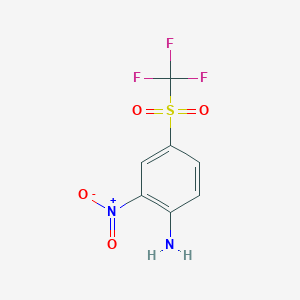

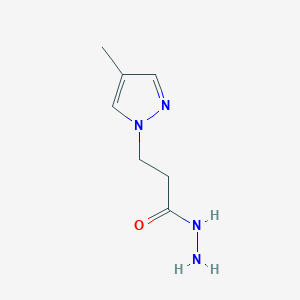

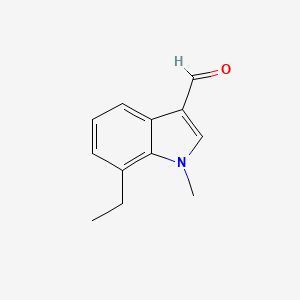

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)

![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)

![5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307825.png)